Dichromium tricarbonate

Descripción general

Descripción

Dichromium tricarbonate: is a compound formed from the reaction of carbonic acid (H₂CO₃) with chromium This compound is part of a broader class of chromium salts, which are known for their diverse applications in various fields, including chemistry, biology, and industry

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of carbonic acid, chromium salt typically involves the reaction of chromium compounds with carbonic acid. One common method is the reaction of chromium(III) oxide (Cr₂O₃) with carbonic acid. The reaction conditions usually require a controlled environment to ensure the proper formation of the salt.

Industrial Production Methods: Industrial production of chromium salts, including carbonic acid, chromium salt, often involves the oxidation roasting of chromite ore (FeCr₂O₄). The process includes grinding the ore, mixing it with sodium carbonate and limestone, and then roasting it at high temperatures (950-1250°C). The resulting product is leached with water to obtain a solution containing sodium chromate, which is then further processed to produce various chromium salts .

Análisis De Reacciones Químicas

Types of Reactions: Dichromium tricarbonate undergoes several types of chemical reactions, including:

Oxidation-Reduction Reactions: Chromium can exist in multiple oxidation states, and the compound can participate in redox reactions.

Substitution Reactions: The compound can undergo substitution reactions where ligands in the coordination sphere of chromium are replaced by other ligands.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reducing Agents: Reducing agents such as sodium borohydride (NaBH₄) can be used.

Acidic and Basic Conditions: The compound can react under both acidic and basic conditions, depending on the desired reaction pathway.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state chromium compounds, while reduction reactions may yield lower oxidation state compounds .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, carbonic acid, chromium salt is used as a catalyst in various organic reactions. Its ability to undergo redox reactions makes it valuable in synthetic chemistry.

Biology: In biological research, chromium salts are studied for their potential role in glucose metabolism and insulin sensitivity. Chromium is an essential trace element in the human diet, and its compounds are investigated for their biological effects.

Medicine: Chromium salts, including carbonic acid, chromium salt, are explored for their potential therapeutic applications. They are studied for their role in managing diabetes and other metabolic disorders.

Industry: In industry, chromium salts are used in the production of pigments, tanning of leather, and as corrosion inhibitors. Their vibrant colors make them valuable in the manufacturing of dyes and paints .

Mecanismo De Acción

The mechanism of action of carbonic acid, chromium salt involves its ability to participate in redox reactions. Chromium in the compound can switch between different oxidation states, facilitating various chemical processes. The molecular targets and pathways involved include interactions with enzymes and proteins that are sensitive to changes in oxidation states. For example, chromium can enhance the activity of certain enzymes involved in glucose metabolism .

Comparación Con Compuestos Similares

Chromium(III) chloride (CrCl₃): Another chromium salt with similar redox properties.

Chromium(III) sulfate (Cr₂(SO₄)₃): Used in tanning and as a mordant in dyeing.

Chromium(III) nitrate (Cr(NO₃)₃): Used in the preparation of other chromium compounds.

Uniqueness: Dichromium tricarbonate is unique due to its specific combination of carbonic acid and chromium, which imparts distinct properties compared to other chromium salts. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility .

Propiedades

Número CAS |

6449-00-9 |

|---|---|

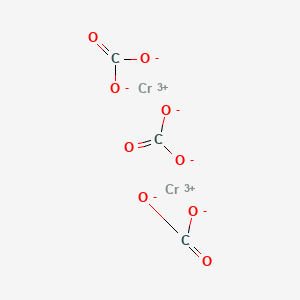

Fórmula molecular |

C3Cr2O9 |

Peso molecular |

284.02 g/mol |

Nombre IUPAC |

chromium(3+);tricarbonate |

InChI |

InChI=1S/3CH2O3.2Cr/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 |

Clave InChI |

XHFVDZNDZCNTLT-UHFFFAOYSA-H |

SMILES canónico |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Cr+3].[Cr+3] |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.